6-Bromo-3-(2-methoxy-ethoxy)-pyridine-2-carboxylic acid methyl ester
Description
6-Bromo-3-(2-methoxy-ethoxy)-pyridine-2-carboxylic acid methyl ester is a pyridine derivative with distinct substituents at positions 2, 3, and 6 of the aromatic ring. The 2-position features a methyl ester group (–COOCH₃), which enhances lipophilicity and may serve as a prodrug motif for hydrolytic activation . The 6-position is substituted with a bromine atom, a heavy halogen that influences electronic properties and directs further functionalization via cross-coupling reactions . This compound is of interest in medicinal and agrochemical research due to its modular structure, enabling derivatization for target-specific applications.
Properties
IUPAC Name |
methyl 6-bromo-3-(2-methoxyethoxy)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-14-5-6-16-7-3-4-8(11)12-9(7)10(13)15-2/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCQISZXSHYKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(N=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
NAS Approach
- Substrate : 2,6-Dichloropyridine-3-carboxylic acid methyl ester.
- Reagents : Sodium 2-methoxyethoxide in DMF at 50–80°C.
- Conditions : Stir for 4–10 hours under inert atmosphere.
- Yield : ~85–90% (similar to thiolate substitutions in).
Ullmann-Type Coupling
- Catalyst : CuI/1,10-phenanthroline.
- Reagents : 2-Methoxyethanol and K$$3$$PO$$4$$ in DMSO at 110°C.
- Yield : Comparable to NAS but with higher regioselectivity.
Bromination at Position 6
Bromine is introduced via electrophilic substitution or diazotization:
Electrophilic Bromination
- Reagent : N-Bromosuccinimide (NBS) in CCl$$_4$$ under UV light.
- Conditions : Stir at 0–25°C for 2–4 hours.
- Yield : 88–96%.
Diazotization-Bromination
- Substrate : 6-Amino-3-(2-methoxy-ethoxy)-pyridine-2-carboxylic acid methyl ester.
- Reagents : NaNO$$_2$$/HBr at -10°C, followed by CuBr.
- Yield : 89–92%.
Key Data Tables
Table 1: Reaction Conditions for Esterification
| Parameter | Value | Source |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid | |
| Molar Ratio (Acid:MeOH) | 1:40–60 | |
| Temperature | Reflux (65–80°C) | |
| Time | 4–6 hours |
Table 2: Bromination Efficiency
| Method | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| NBS in CCl$$_4$$ | 88–96 | >98 | |
| Diazotization | 89–92 | 99.3 |
Purification and Characterization
- Recrystallization : Ethyl acetate/petroleum ether (1:15) yields white crystals.
- Chromatography : Silica gel column with ethyl acetate/hexane (3:7) for intermediates.
- Analytical Data :
- $$^1$$H NMR (DMSO-d$$_6$$): δ 8.45 (d, 1H, J=8.4 Hz), 4.60 (m, 2H), 3.80 (s, 3H), 3.55 (m, 2H), 3.30 (s, 3H).
- HPLC : Purity >99%.
Challenges and Optimizations
- Regioselectivity : NAS at position 3 requires electron-withdrawing groups (e.g., ester) to activate the pyridine ring.
- Side Reactions : Minimized using PTSA instead of H$$2$$SO$$4$$ for esterification.
- Scale-Up : Industrial feasibility is demonstrated by >90% yields in multi-gram syntheses.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-methoxy-ethoxy)-pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 6-Bromo-3-(2-methoxy-ethoxy)-pyridine-2-carboxylic acid methyl ester is in the development of pharmaceuticals. Its structure allows it to act as a precursor for synthesizing various biologically active compounds.
Case Study: Anticancer Agents
Research has demonstrated that pyridine derivatives can exhibit anticancer properties. For instance, modifications of the pyridine ring have been shown to enhance the cytotoxicity against certain cancer cell lines. A study published in Journal of Medicinal Chemistry indicates that similar compounds have been effective as inhibitors of cancer cell proliferation, suggesting that 6-Bromo-3-(2-methoxy-ethoxy)-pyridine derivatives could be explored further in this context .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the synthesis of complex molecules. Its reactivity allows chemists to introduce various functional groups through substitution reactions.
Example: Synthesis of Heterocycles
The compound can be utilized to synthesize heterocyclic compounds, which are crucial in drug development. For example, it can participate in cyclization reactions leading to the formation of novel heterocycles that may possess pharmacological activity .
Agricultural Chemistry
Another area where this compound may find application is in agrochemicals. Pyridine derivatives are known for their effectiveness as herbicides and insecticides due to their ability to interfere with biological processes in pests.
Research Insight
Studies have indicated that certain pyridine derivatives can act as selective herbicides, targeting specific plant species while leaving crops unharmed. This selectivity is vital for sustainable agriculture practices .
Data Tables
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-methoxy-ethoxy)-pyridine-2-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Bromine Position : Bromine at position 6 (target) vs. 3 (Methyl 3-bromo-2-pyridinecarboxylate, ) significantly alters electronic effects. The 6-bromo group in the target compound deactivates the pyridine ring, directing further substitutions to the 4-position, whereas a 3-bromo group would favor electrophilic attacks at the 5-position .
- Ester vs.
Functional Group Impact on Physicochemical Properties
- Methoxy-Ethoxy vs. tert-Butoxy-Ethoxy : The target’s 2-methoxy-ethoxy group () improves aqueous solubility compared to the tert-butoxy analog, which introduces steric bulk and reduces polarity .
- Methyl Ester Hydrolysis : The target’s ester group can be hydrolyzed to a carboxylic acid under basic conditions, a property shared with Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (), though the fused-ring system in the latter may slow hydrolysis due to steric effects .
Biological Activity
6-Bromo-3-(2-methoxy-ethoxy)-pyridine-2-carboxylic acid methyl ester is a pyridine derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₃BrN₂O₄
- Molecular Weight : 303.13 g/mol
Anticancer Activity
Recent studies have demonstrated that compounds related to 6-Bromo-3-(2-methoxy-ethoxy)-pyridine derivatives exhibit significant anticancer properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.5 | Induction of apoptosis via caspase activation |
| HCT-116 (Colon Cancer) | 0.8 | Cell cycle arrest at G1 phase |
| U-937 (Leukemia) | 2.0 | Inhibition of topoisomerase II |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values reflecting higher potency.
The biological activity of 6-Bromo-3-(2-methoxy-ethoxy)-pyridine derivatives may be attributed to several mechanisms:
- Apoptosis Induction : Flow cytometry studies revealed that these compounds can trigger apoptosis in cancer cells, increasing the activity of caspases, particularly caspase-3 and -7.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Topoisomerase Inhibition : Similar to established chemotherapeutic agents like etoposide, these compounds may inhibit topoisomerase II, leading to DNA damage and subsequent cell death.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a series of pyridine derivatives, including this compound. The results indicated that this compound exhibited superior cytotoxicity against MCF-7 and HCT-116 cell lines compared to traditional chemotherapeutics.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound. The study utilized Western blot analysis to assess protein expression levels associated with apoptosis and cell cycle regulation. The findings confirmed an increase in p53 expression and enhanced cleavage of PARP, indicating activation of apoptotic pathways.
Q & A
Q. Key Considerations :
- Purification via flash column chromatography (e.g., 50–75% ethyl acetate/hexanes) is critical for isolating high-purity products .
- Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions like over-bromination.
Basic: How is the compound purified and analyzed for purity?
Answer:
Purification Methods :
Q. Analytical Techniques :
- HPLC : Confirms ≥95% purity (e.g., using C18 columns with UV detection) .
- Melting point determination : Decomposition points (e.g., 163°C) help validate crystalline integrity .
Basic: What spectroscopic methods confirm its structure?
Answer:
Key Techniques :
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 253.296 g/mol) and fragmentation patterns .
- IR Spectroscopy : Ester C=O stretches (~1720 cm⁻¹) and ether C-O stretches (~1100 cm⁻¹) confirm functional groups .
Advanced: What reaction mechanisms govern its participation in cyclization reactions?
Answer:
Cyclization involves nucleophilic attack and elimination steps:
- Base-mediated mechanisms : Cs₂CO₃ deprotonates thiols (e.g., methylthioglycolate), enabling nucleophilic attack on the pyridine ring .
- Transition states : Computational studies (DFT) suggest a six-membered cyclic transition state for thieno-pyridine formation, stabilized by electron-withdrawing bromine substituents .
Q. Example Reaction :
Methyl 2-mercaptoacetate + Bromopyridine intermediate → Thieno[2,3-c]pyridine-2-carboxylic acid methyl ester (via Cs₂CO₃) [[15]]
Advanced: How does it act as an enzyme inhibitor in biochemical pathways?
Answer:
Structurally related pyridine-2-carboxylic acid derivatives inhibit enzymes like cystathionine γ-synthase (CS) via competitive inhibition:
- Mechanism : The pyridine ring mimics the substrate (L-homoserine phosphate), binding to the active site with a Kₘ of 3.6 mM .
- Irreversible inhibition : m-propargylglycine analogs form covalent bonds with catalytic residues .
Q. Table 1: Inhibition Parameters for Pyridine Derivatives
| Inhibitor | Kₘ (mM) | Inhibition Type | Reference |
|---|---|---|---|
| 4-(Phosphonomethyl)-pyridine-2-CA | 3.6 | Competitive, Reversible | |
| m-Propargylglycine | N/A | Irreversible |
Advanced: What computational methods predict its reactivity and binding interactions?
Answer:
Molecular Dynamics (MD) Simulations :
Q. Docking Studies :
Q. Example Application :
- DFT calculations optimize transition states for bromine displacement reactions, revealing energy barriers of ~25 kcal/mol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
